molecular formula C17H17N3O2 B3035726 5,6-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole CAS No. 338410-97-2

5,6-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole

Cat. No.: B3035726
CAS No.: 338410-97-2
M. Wt: 295.34 g/mol
InChI Key: KPGAHIHBXKYXEP-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine derivatives with appropriate aldehydes or ketones. The reaction is often carried out under acidic or basic conditions, with common reagents including hydrochloric acid, sulfuric acid, or sodium hydroxide. The nitro group is introduced through nitration reactions using nitric acid or a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Amino derivatives: Formed through reduction of the nitro group.

    N-oxides: Formed through oxidation reactions.

    Substituted benzimidazoles: Formed through electrophilic substitution reactions.

Scientific Research Applications

5,6-Dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring structure allows for binding to specific sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-1-(4-methylbenzyl)-1H-benzimidazole
  • 5,6-Dimethyl-1-(4-tert-butylbenzyl)-1H-benzimidazole
  • 5,6-Dimethyl-1-(4-fluorobenzyl)-1H-benzimidazole
  • 5,6-Dimethyl-1-(4-chlorobenzyl)-1H-benzimidazole

Uniqueness

5,6-Dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo specific reactions, such as reduction to an amino group, which can further modify the compound’s properties and applications.

Properties

IUPAC Name

5,6-dimethyl-1-[(4-methylphenyl)methyl]-4-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-4-6-14(7-5-11)9-19-10-18-16-15(19)8-12(2)13(3)17(16)20(21)22/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGAHIHBXKYXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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